Methanone, (2-benzyl-1-indolyl)(2-chlorophenyl)-
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Overview
Description
2-BENZYL-1-(2-CHLOROBENZOYL)-1H-1,3-BENZODIAZOLE is an organic compound with the molecular formula C21H15ClN2O. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-1-(2-CHLOROBENZOYL)-1H-1,3-BENZODIAZOLE typically involves the condensation of 2-chlorobenzoyl chloride with 2-benzyl-1H-benzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-1-(2-CHLOROBENZOYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl alcohols or carboxylic acids, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
2-BENZYL-1-(2-CHLOROBENZOYL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-BENZYL-1-(2-CHLOROBENZOYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-BENZYL-1H-BENZIMIDAZOLE: Lacks the 2-chlorobenzoyl group, which may result in different biological activities.
1-(2-CHLOROBENZOYL)-1H-BENZIMIDAZOLE: Lacks the benzyl group, which can affect its chemical reactivity and biological properties.
Uniqueness
2-BENZYL-1-(2-CHLOROBENZOYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the benzyl and 2-chlorobenzoyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H15ClN2O |
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Molecular Weight |
346.8 g/mol |
IUPAC Name |
(2-benzylbenzimidazol-1-yl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C21H15ClN2O/c22-17-11-5-4-10-16(17)21(25)24-19-13-7-6-12-18(19)23-20(24)14-15-8-2-1-3-9-15/h1-13H,14H2 |
InChI Key |
OCOQIQMCHOWZKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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